molecular formula C8H10N2O B13593244 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol

1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol

Cat. No.: B13593244
M. Wt: 150.18 g/mol
InChI Key: VIPXCHFCPHSNNB-UHFFFAOYSA-N
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Description

1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H10N2O It is characterized by the presence of a cyclopropane ring attached to a pyrazine ring, with a hydroxyl group on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable pyrazine derivative. One common method involves the reaction of 5-methylpyrazine with a cyclopropanating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methylpyrazin-2-yl)cyclopropanamine
  • 1-(5-Methylpyrazin-2-yl)cyclopropanone

Uniqueness

1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a pyrazine ring with a hydroxyl group. This combination of structural elements imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(5-methylpyrazin-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H10N2O/c1-6-4-10-7(5-9-6)8(11)2-3-8/h4-5,11H,2-3H2,1H3

InChI Key

VIPXCHFCPHSNNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2(CC2)O

Origin of Product

United States

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